Benzoxazóis
Benzoxazoles are a class of organic compounds characterized by the presence of a benzene ring fused to an oxazole moiety. This unique structural feature endows these molecules with diverse chemical and biological properties, making them attractive for various applications in pharmaceuticals, agrochemicals, and materials science. The central heterocycle, consisting of a five-membered ring containing two nitrogen atoms separated by an oxygen atom, confers specific reactivity patterns that are highly tunable through substituent modifications.
Benzoxazoles have been extensively explored for their potential as drug candidates due to their ability to modulate various biological targets. For instance, they can act as potent inhibitors of enzymes such as protein kinases and topoisomerases, which are crucial in many signaling pathways involved in cancer and other diseases. Additionally, these compounds exhibit promising activity against bacterial and fungal pathogens, making them a focus for developing novel antimicrobial agents.
In the field of materials science, benzoxazoles find application in the synthesis of polymers with enhanced thermal stability and mechanical properties. They are also used as building blocks in designing functional coatings and adhesives due to their excellent solubility and processability. Overall, the versatile nature of benzoxazoles makes them a valuable asset across multiple disciplines within chemistry and related industries.

Estrutura | Nome químico | CAS | MF |
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2,2'-(1,4-Butanediyl)bis-1,3-benzoxazole | 2008-10-8 | C18H16N2O2 |
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2,6-Di(benzodoxazol-2-yl)pyridine | 33858-36-5 | C19H11N3O2 |
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2,5-Dimethylbenzoxazole | 5676-58-4 | C9H9NO |
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2-methyl-6-nitro-1,3-benzoxazole | 5683-43-2 | C8H6N2O3 |
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Benzoxazole | 273-53-0 | C7H5NO |
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3-Methyl-1,3-benzoxazole-2(3H)-thione | 13673-63-7 | C8H7NOS |
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2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile | 157763-81-0 | C11H10N2O |
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2-Chlorobenzoxazole | 615-18-9 | C7H4ClNO |
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2,5-dichloro-1,3-benzoxazole | 3621-81-6 | C7H3Cl2NO |
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5-Chloro-2-methoxybenzo[d]oxazole | 31080-68-9 | C8H6ClNO2 |
Literatura Relacionada
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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